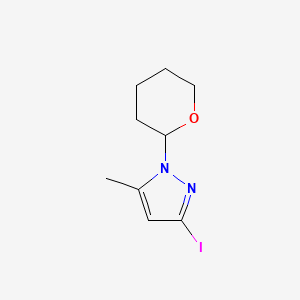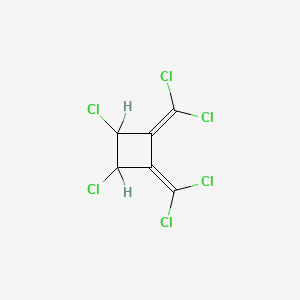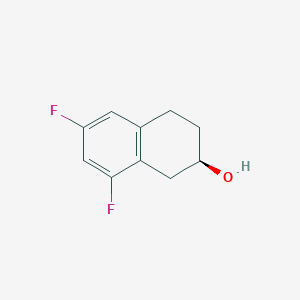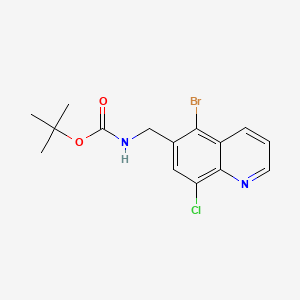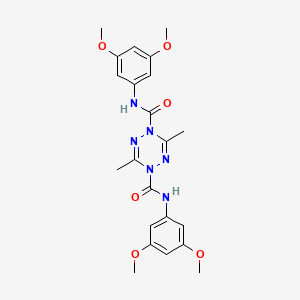
N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family This compound is characterized by its unique structure, which includes two 3,5-dimethoxyphenyl groups and a tetrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the following steps:
Formation of the Tetrazine Core: The tetrazine core is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under controlled conditions.
Attachment of 3,5-Dimethoxyphenyl Groups: The 3,5-dimethoxyphenyl groups are introduced via nucleophilic substitution reactions, where the tetrazine core reacts with 3,5-dimethoxyphenyl halides in the presence of a base.
Formation of the Dicarboxamide Groups: The dicarboxamide groups are formed through amidation reactions, where the tetrazine core reacts with appropriate amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the tetrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halides, bases, and acids are employed under controlled conditions.
Major Products
Oxidation: Formation of tetrazine oxides.
Reduction: Formation of reduced tetrazine derivatives.
Substitution: Formation of substituted tetrazine derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~4~-Bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide
- 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium hexafluoridophosphate (V)
Uniqueness
N~1~,N~4~-Bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific structural features, such as the presence of 3,5-dimethoxyphenyl groups and a tetrazine core
Propriétés
Numéro CAS |
336620-79-2 |
|---|---|
Formule moléculaire |
C22H26N6O6 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
1-N,4-N-bis(3,5-dimethoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C22H26N6O6/c1-13-25-28(22(30)24-16-9-19(33-5)12-20(10-16)34-6)14(2)26-27(13)21(29)23-15-7-17(31-3)11-18(8-15)32-4/h7-12H,1-6H3,(H,23,29)(H,24,30) |
Clé InChI |
GUILQBDJEAXUBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=NN1C(=O)NC2=CC(=CC(=C2)OC)OC)C)C(=O)NC3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


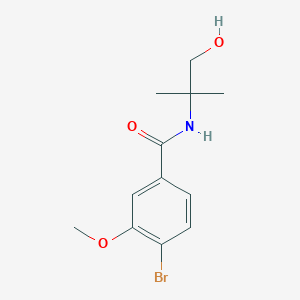

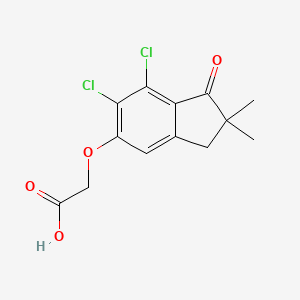
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

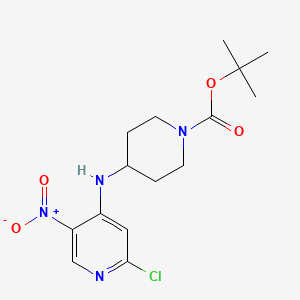
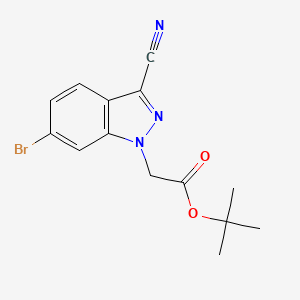
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
